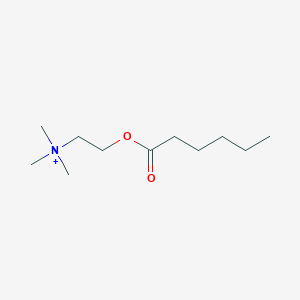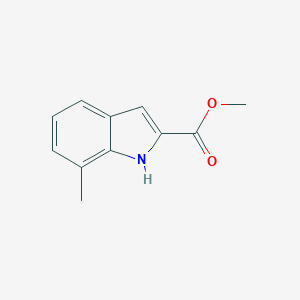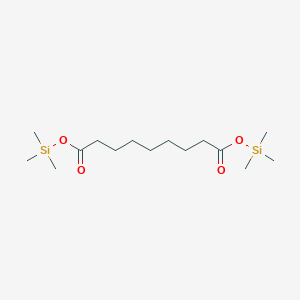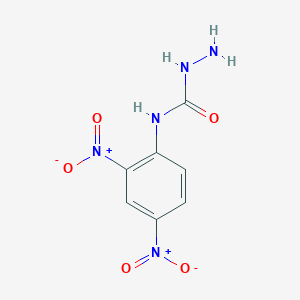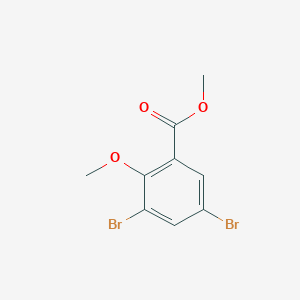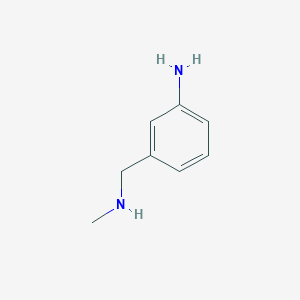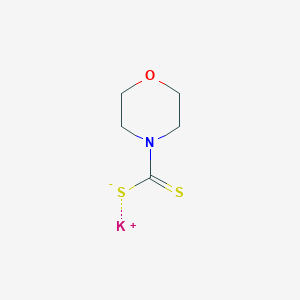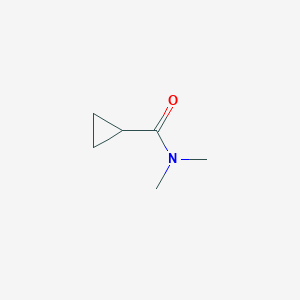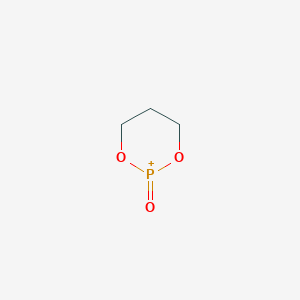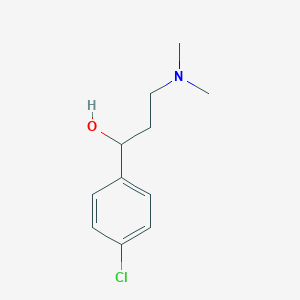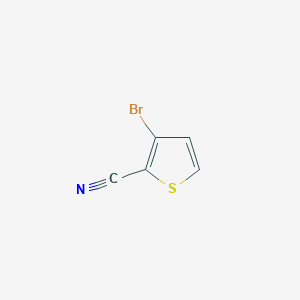
Anthranilic acid, N-(m-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthranilic acid, N-(m-nitrophenyl)-, also known as 3-nitroanthranilic acid or 3-NAA, is a chemical compound that belongs to the class of nitroaromatic compounds. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of anthranilic acid, N-(m-nitrophenyl)- is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes that are involved in various metabolic pathways. It has also been shown to interact with DNA and RNA, leading to changes in their structure and function.
Effets Biochimiques Et Physiologiques
Anthranilic acid, N-(m-nitrophenyl)- has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant and anti-inflammatory properties, which may have potential therapeutic applications. It has also been shown to affect the activity of various enzymes and proteins, leading to changes in cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using anthranilic acid, N-(m-nitrophenyl)- in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the main limitations is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on anthranilic acid, N-(m-nitrophenyl)-. One potential area of research is the development of new synthetic methods for producing this compound. Another area of research is the investigation of its potential therapeutic applications, particularly in the treatment of diseases associated with oxidative stress and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular metabolism.
Méthodes De Synthèse
Anthranilic acid, N-(m-nitrophenyl)- can be synthesized through several methods, including the reaction between 3-nitroaniline and phthalic anhydride in the presence of a catalyst. Another method involves the reaction between 3-nitroaniline and maleic anhydride in the presence of a solvent.
Applications De Recherche Scientifique
Anthranilic acid, N-(m-nitrophenyl)- has been extensively studied for its potential applications in different fields of scientific research. It has been used as a precursor for the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. It has also been used as a probe for studying the binding properties of proteins and nucleic acids.
Propriétés
Numéro CAS |
27693-70-5 |
|---|---|
Nom du produit |
Anthranilic acid, N-(m-nitrophenyl)- |
Formule moléculaire |
C13H10N2O4 |
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
2-(3-nitroanilino)benzoic acid |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)11-6-1-2-7-12(11)14-9-4-3-5-10(8-9)15(18)19/h1-8,14H,(H,16,17) |
Clé InChI |
NBJRFLIUYUFOIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Autres numéros CAS |
27693-70-5 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



